Lepidiline C

Description

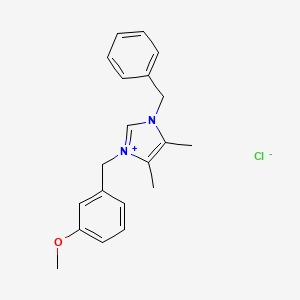

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN2O |

|---|---|

Molecular Weight |

342.9 g/mol |

IUPAC Name |

1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium chloride |

InChI |

InChI=1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GAONRCCEJWTNND-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Lepidiline C from Maca (Lepidium meyenii)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Lepidiline C is an imidazole alkaloid identified from the roots of Lepidium meyenii (Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1] Along with its structural analogs, Lepidilines A, B, and D, this compound belongs to a unique class of putatively histidine-derived secondary metabolites.[2] While Lepidilines A and B were first isolated in 2003, the nonsymmetric imidazolium salt this compound was discovered more recently, with its structure being elucidated through spectroscopic analysis.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, structural characterization, and synthesis of this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Structural Elucidation

This compound, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated from Maca extracts following the initial discovery of Lepidilines A and B.[1] The structural determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive spectroscopic analysis.[3] The definitive structure was later confirmed through total synthesis and X-ray crystallography of its hexafluorophosphate salt derivative.[1][3]

Spectroscopic Data

The structural identity of this compound is defined by its characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1][3]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 10.80 | (s, 1H), Imidazolium proton |

| 7.31–7.24 | (m, 5H), Benzyl ring protons | |

| 7.22–7.19 | (m, 1H), Methoxybenzyl ring proton | |

| 6.85–6.83 | (m, 1H), Methoxybenzyl ring proton | |

| 6.81–6.78 | (m, 2H), Methoxybenzyl ring protons | |

| 5.48 | (s, 2H), Benzyl CH₂ | |

| 5.44 | (s, 2H), Methoxybenzyl CH₂ | |

| 3.74 | (s, 3H), Methoxy OCH₃ | |

| 2.03 | (s, 3H), Methyl C4/C5 | |

| 2.02 | (s, 3H), Methyl C4/C5 | |

| ¹³C NMR | 160.2, 137.2, 134.8, 133.3, 130.3, 129.3 (2C), 128.8, 127.8 (2C), 127.2, 127.1, 119.8, 114.5, 113.2, 55.6, 51.0, 50.9, 8.8 (2C) | Various carbon signals of the structure |

Table 2: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃ClN₂O | [4][5] |

| Molecular Weight | 342.86 g/mol | [4][5] |

| CAS Number | 2750933-59-4 | [4][5] |

| Melting Point (Natural) | 225–228 °C | [1][3] |

| Melting Point (Synthetic) | 94–96 °C | [1][3] |

| MS Precursor Ion [M-Cl]⁺ | m/z 307.1805 | [6] |

| MS/MS Fragment Ions | m/z 185.1062 (loss of methoxybenzyl), m/z 121.0645 (methoxybenzyl ion) | [6] |

Isolation from Lepidium meyenii

The isolation of this compound from its natural source is a multi-step process involving extraction followed by advanced chromatographic purification. A successful methodology employs Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Experimental Protocol: Isolation

-

Extraction: Dried and powdered Maca roots are subjected to extraction using an appropriate solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be employed for efficient recovery of lepidilines.[7]

-

CPC Fractionation: The crude extract is dissolved in a biphasic solvent system and subjected to CPC. The fractions are collected and monitored by a suitable analytical technique like HPLC-UV.

-

Semi-Preparative HPLC Purification: Fractions enriched with this compound from the CPC step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A typical method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak corresponding to this compound is collected.

-

Compound Verification: The purity and identity of the isolated compound are confirmed using HPLC-MS and NMR spectroscopy by comparing the data with established literature values.[7]

Chemical Synthesis

A convenient synthetic route to this compound has been developed, providing an alternative to extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-benzylation of a deoxygenated imidazole precursor.

Experimental Protocol: Synthesis

-

Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted imidazole N-oxide.[1][3]

-

Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to yield the corresponding imidazole.[1][3]

-

N-benzylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl) isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively) under microwave conditions to afford this compound.[1][3] The reaction yields are reported to be in the range of 84-86%.[1][3]

-

Purification: The final product is purified by recrystallization from a solvent mixture such as i-Pr₂O/CH₂Cl₂.[1][3]

Biological Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. This data is crucial for assessing its potential in drug development.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HL-60 | Promyelocytic Leukemia | 27.7 µM | [4] |

| MCF-7 | Breast Adenocarcinoma | ~75 µM | [2] |

| SK-N-SH | Neuroblastoma | 52.07 µg/mL | [7] |

| SK-N-AS | Neuroblastoma | 44.95 µg/mL | [7] |

Notably, this compound demonstrated weaker activity against neuroblastoma cell lines compared to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7 breast cancer line in one study.[2][7]

Relationships and Future Directions

This compound is part of a family of related imidazole alkaloids found in Maca, with recent studies identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are versatile ligands for creating organometallic complexes with potential therapeutic applications, for instance, with gold(I), silver(I), and copper(I).[2]

The continued investigation into the isolation, synthesis, and biological activity of this compound and its derivatives is a promising area of natural product chemistry. The development of more efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-based drug development are key areas for future research.

References

- 1. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C20H23ClN2O | CID 141228268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Alkaloids from Lepidium meyenii (Maca), structural revision of macaridine and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Lepidiline C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline C, a unique imidazole alkaloid, has been identified as a constituent of the Peruvian plant Lepidium meyenii, commonly known as Maca. This document provides a comprehensive technical overview of the natural sourcing, extraction, purification, and cytotoxic properties of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, supported by quantitative data and workflow visualizations, to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Natural Source and Abundance

The primary natural source of this compound is the root of Lepidium meyenii (Maca), a plant cultivated in the high Andes of Peru.[1] this compound is one of several imidazole alkaloids found in Maca, including Lepidilines A, B, and D.[1] The concentration of these alkaloids can vary depending on the specific variety of Maca and the extraction method employed.

Extraction and Purification

The isolation of this compound from Maca roots is a multi-step process involving extraction followed by chromatographic purification.

Extraction

An effective method for enriching lepidilines from the plant matrix is ultrasonic bath extraction.[1] Quantitative analysis has shown that the extraction yield of this compound is influenced by temperature and the number of extraction cycles.

Table 1: Extraction Yield of this compound from Lepidium meyenii under Different Conditions [1]

| Temperature (°C) | Number of 5-min Cycles | Extraction Yield (%) |

| 60 | 1 | Lowest Yield |

| 80 | 1 | 0.093 (SD = 0.01) |

Purification

A highly efficient method for the purification of this compound involves a combination of Centrifugal Partition Chromatography (CPC) and semi-preparative High-Performance Liquid Chromatography (HPLC).[2] This approach allows for the isolation of this compound with a purity exceeding 95%.[2]

Experimental Protocols

Ultrasonic Bath Extraction of Lepidilines

This protocol describes the extraction of lepidilines from dried and powdered Maca roots.

Materials:

-

Dried root powder of Lepidium meyenii

-

80% Methanol

-

Ultrasonic bath

-

Filter paper

-

Vacuum evaporator

Procedure:

-

Weigh 250 g of powdered Maca root.

-

Add 600 mL of 80% methanol to the powder.

-

Place the mixture in an ultrasonic bath for 30 minutes.

-

Repeat the extraction cycle three times.

-

Filter the combined extracts through filter paper to remove solid plant material.

-

Concentrate the filtrate using a vacuum evaporator at 45°C to obtain the crude extract.

-

Store the dry extract at -18°C until further purification.

Purification by Centrifugal Partition Chromatography (CPC) and Semi-Preparative HPLC

This protocol outlines the purification of this compound from the crude methanolic extract.

Materials:

-

Crude Maca extract

-

Chloroform

-

Methanol

-

Water

-

Hydrochloric Acid (HCl)

-

Centrifugal Partition Chromatograph

-

Semi-preparative HPLC system with a suitable column (e.g., C18)

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

Part 1: Centrifugal Partition Chromatography (CPC)

-

Solvent System Preparation: Prepare the biphasic solvent system consisting of chloroform, methanol, and water in a 4:3:2 (v/v/v) ratio, containing 60 mM HCl.[2]

-

CPC Operation:

-

Equilibrate the CPC instrument with the prepared solvent system.

-

Dissolve a known amount of the crude extract in the solvent system.

-

Inject the sample into the CPC system.

-

Perform the separation according to the instrument's operating parameters.

-

Collect fractions based on the elution profile.

-

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

Part 2: Semi-Preparative HPLC

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The gradient will need to be optimized to achieve separation of the lepidilines.

-

Purification:

-

Pool the this compound-containing fractions from the CPC separation.

-

Concentrate the pooled fractions under reduced pressure.

-

Dissolve the residue in a minimal amount of the initial mobile phase.

-

Inject the concentrated sample onto the semi-preparative HPLC column.

-

Run the HPLC with an optimized gradient to separate this compound from other co-eluting compounds.

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation: Analyze the purity of the collected this compound fraction using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 27.7 | [3] |

| SK-N-SH | Neuroblastoma | 52.07 (µg/mL) | [1] |

| SK-N-AS | Neuroblastoma | 44.95 (µg/mL) | [1] |

| MCF-7 | Breast Cancer | 75 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general outline for assessing the cytotoxicity of this compound.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction, purification, and cytotoxic evaluation of this compound.

Hypothesized Signaling Pathway for Cytotoxicity

Direct experimental evidence elucidating the specific signaling pathway of this compound's cytotoxic action is currently limited. However, based on the known mechanisms of other imidazole alkaloids and related compounds, a plausible hypothesis involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

Caption: Hypothesized apoptotic pathway induced by this compound in cancer cells.

Conclusion

This compound, a natural alkaloid from Lepidium meyenii, exhibits notable cytotoxic activity against several cancer cell lines. The optimized extraction and purification protocols presented herein provide a clear and reproducible methodology for obtaining high-purity this compound for further research. While the precise molecular mechanism of its anticancer action requires further investigation, the presented data suggest its potential as a lead compound in the development of novel chemotherapeutic agents. This technical guide serves as a foundational resource to facilitate and encourage future studies into the pharmacological properties and therapeutic applications of this compound.

References

- 1. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines [mdpi.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: A Technical Guide to Lepidiline C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Lepidiline C, an imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Spectroscopic Data Summary

The structural elucidation of this compound, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, is supported by a combination of spectroscopic techniques. The quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.80 | s | 1H | C(2)-H |

| 7.31–7.24 | m | 5H | Phenyl-H |

| 7.22–7.19 | m | 1H | Phenyl-H |

| 6.85–6.83 | m | 1H | Methoxy-phenyl-H |

| 6.81–6.78 | m | 2H | Methoxy-phenyl-H |

| 5.48 | s | 2H | N-CH₂ |

| 5.44 | s | 2H | N-CH₂ |

| 3.74 | s | 3H | OCH₃ |

| 2.03 | s | 3H | C(4)-CH₃ or C(5)-CH₃ |

| 2.02 | s | 3H | C(5)-CH₃ or C(4)-CH₃ |

Solvent: CDCl₃, Frequency: 600 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.2 | Methoxy-phenyl-C |

| 137.2 | C(2) |

| 134.8 | Phenyl-C (quaternary) |

| 133.3 | Phenyl-C (quaternary) |

| 130.3 | Phenyl-CH |

| 129.3 (2C) | Phenyl-CH |

| 128.8 | Phenyl-CH |

| 127.8 (2C) | Phenyl-CH |

| 127.2 | C(4) or C(5) |

| 127.1 | C(5) or C(4) |

| 119.8 | Methoxy-phenyl-CH |

| 114.5 | Methoxy-phenyl-CH |

| 113.2 | Methoxy-phenyl-CH |

| 55.6 | OCH₃ |

| 51.0 | N-CH₂ |

| 50.9 | N-CH₂ |

| 8.8 (2C) | C(4)-CH₃ and C(5)-CH₃ |

Solvent: CDCl₃, Frequency: 151 MHz[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (ν) cm⁻¹ | Description |

| 3399 | Imidazolium C-H stretch |

| 1588, 1551, 1491, 1454 | Aromatic C=C stretching |

| 1290, 1260, 1155 | C-O stretching (methoxy group) |

| 1051 | C-N stretching |

Mass Spectrometry (MS): While a specific ESI-MS spectrum for the chloride salt of this compound was not detailed in the primary literature reviewed, the structure was unambiguously confirmed by X-ray analysis of its hexafluorophosphate salt.[1][3] Furthermore, MS/MS fragmentation data for this compound is available in the supplementary materials of related studies, confirming its molecular structure.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption data for isolated this compound is not extensively reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Synthesis of this compound

A solution of 1-benzyl-4,5-dimethylimidazole in acetonitrile is treated with m-methoxybenzyl chloride. The reaction mixture is subjected to microwave irradiation. After completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization to yield this compound as a colorless solid.[1][3]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVIII spectrometer operating at 600 MHz for proton and 151 MHz for carbon nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[1]

Infrared Spectroscopy

IR spectra were measured neat using an Agilent Cary 630 FTIR spectrometer. The data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry

Mass spectra (ESI-MS) were obtained using a Varian 500-MS LC Ion Trap mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Synapt G2-Si mass spectrometer (Waters).[1]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Biological Activity Context

This compound has been evaluated for its cytotoxic activity against various cancer cell lines. While a specific signaling pathway has not been elucidated, its potential as an anticancer agent is an area of active research. Lepidilines, including this compound, are known to serve as precursors for N-heterocyclic carbenes (NHCs), which can be used to synthesize bioactive metal complexes.[1]

The diagram below illustrates the logical relationship from the natural source to its potential application.

Caption: From natural source to potential therapeutic application of this compound.

References

An In-Depth Technical Guide to the Biosynthesis of Imidazolium Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolium alkaloids represent a structurally diverse class of natural products with significant pharmacological potential, exhibiting a range of biological activities including antimicrobial, antiviral, and anticancer properties. Despite their promise, the biosynthetic pathways leading to these complex molecules are not yet fully elucidated and remain an active area of scientific investigation. This technical guide synthesizes the current understanding, focusing on proposed biosynthetic routes in both marine and terrestrial organisms. It outlines the key precursor molecules, hypothesized enzymatic transformations, and the experimental methodologies required to validate these pathways. This document serves as a comprehensive resource for researchers aiming to explore the enzymology, genetics, and metabolic engineering of imidazolium alkaloid biosynthesis for applications in drug discovery and development.

Introduction to Imidazolium Alkaloids

Imidazolium alkaloids are characterized by the presence of a positively charged imidazole ring system. They are predominantly found in marine sponges of the phylum Porifera, but have also been isolated from certain plants and bacteria. The marine-derived compounds, often belonging to the pyrrole-imidazole alkaloid (PIA) subclass, are believed to originate from common precursors like oroidin and hymenidin through a series of oxidative and cyclization reactions. In plants, such as those from the Dendrobium genus, a plausible biosynthetic pathway is proposed to originate from the amino acid L-lysine. Understanding the biogenesis of these compounds is critical for harnessing their therapeutic potential, either through total synthesis, semi-synthetic modification, or heterologous expression of the biosynthetic pathways in microbial hosts.

Proposed Biosynthetic Pathways

The biosynthesis of imidazolium alkaloids is largely speculative, with proposed pathways derived from precursor feeding studies, biomimetic synthesis, and analogy to other alkaloid biosynthetic routes. This section details the most prominent hypothetical pathways.

Pathway in Plants: The L-Lysine Origin Hypothesis

In medicinal Dendrobium species, a rare imidazolium-type alkaloid, anosmine, has been identified. Its biosynthesis is hypothesized to begin with the amino acid L-lysine. The proposed pathway involves several key enzymatic steps to construct the core imidazolium scaffold.

The initial steps involve the conversion of L-lysine into key intermediates like cadaverine and 1-piperideinium, which are common precursors in other alkaloid pathways. These intermediates are then believed to undergo a series of cyclization, oxidation, and condensation reactions to form the final imidazolium structure. The specific enzymes catalyzing these transformations in Dendrobium have not yet been characterized.

Pathway in Marine Sponges: The Oroidin Precursor Hypothesis

The vast family of marine pyrrole-imidazole alkaloids (PIAs) is thought to share a common biogenetic origin. Experimental feeding studies using ¹⁴C-labeled amino acids in sponge cell cultures suggest that proline, ornithine, and histidine are fundamental building blocks. These precursors are assembled into the monomeric alkaloid oroidin, which is considered the central intermediate from which more complex dimeric and cyclic structures are derived.

The dimerization of oroidin monomers is hypothesized to occur via various mechanisms, including [2+2], [3+2], and [4+2] cycloadditions, potentially involving radical intermediates or enzyme-catalyzed Diels-Alder-type reactions.

Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathways requires a combination of techniques, with isotopic labeling serving as a cornerstone methodology. These experiments provide direct evidence of precursor incorporation and can reveal the sequence of intermediates.

Isotopic Labeling and Precursor Feeding Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule through a biosynthetic pathway. In a typical experiment, a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope (e.g., ¹⁴C, ³H) is supplied to the organism (or a cell culture). After an incubation period, the target alkaloids are extracted, purified, and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Generalized Experimental Protocol for Isotopic Labeling

The following protocol provides a representative workflow for a stable isotope feeding study in a sponge cell culture to investigate the biosynthesis of oroidin.

1. Preparation of Labeled Precursor:

-

Synthesize or procure L-proline uniformly labeled with ¹³C ([U-¹³C]-L-proline) and L-histidine labeled with ¹⁵N at all nitrogen atoms ([U-¹⁵N]-L-histidine).

-

Prepare sterile stock solutions of the labeled precursors in the appropriate culture medium.

2. Cell Culture and Feeding:

-

Establish a primary cell culture from the marine sponge (e.g., Axinella corrugata).

-

Grow the cells to a suitable density in a controlled environment (temperature, light, aeration).

-

Divide the culture into experimental and control groups.

-

To the experimental group, add the labeled precursors to a final concentration determined by preliminary toxicity and uptake assays.

-

To the control group, add the equivalent amount of unlabeled L-proline and L-histidine.

3. Incubation and Harvesting:

-

Incubate the cultures for a time course (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the precursors.

-

Harvest the cells at each time point by centrifugation.

-

Lyophilize the cell pellets and record the dry weight.

4. Extraction and Purification:

-

Perform a solvent extraction on the lyophilized cell mass (e.g., using methanol/dichloromethane).

-

Partition the crude extract and subject it to chromatographic separation (e.g., HPLC, column chromatography) to isolate the target alkaloid, oroidin.

5. Analysis:

-

Confirm the identity of the purified compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with known standards.

-

Analyze the purified oroidin from the experimental group using high-resolution mass spectrometry (HRMS) to determine the mass shift corresponding to the incorporation of ¹³C and ¹⁵N.

-

Use tandem MS (MS/MS) to fragment the molecule and localize the incorporated isotopes.

-

If incorporation is high enough, use ¹³C-NMR and ¹⁵N-NMR to unambiguously determine the position of the labels in the molecular skeleton.

Quantitative Analysis (Illustrative Data)

Quantitative data from labeling experiments are crucial for confirming pathway relationships. The percentage of isotope incorporation and the distribution of isotopologues can provide insights into precursor contributions and metabolic flux. The table below presents hypothetical data from a feeding experiment designed to test the roles of proline and histidine as precursors to oroidin.

Table 1: Illustrative Quantitative Data from a ¹³C/¹⁵N Labeling Experiment for Oroidin Biosynthesis

| Labeled Precursor Fed | Incubation Time (h) | Isotope | % Incorporation in Oroidin (M+n) | Predominant Isotopologue |

| [U-¹³C₅]-L-Proline | 48 | ¹³C | 5.2% | M+5 |

| [U-¹⁵N₃]-L-Histidine | 48 | ¹⁵N | 3.8% | M+3 |

| Control (Unlabeled) | 48 | - | <0.1% (background) | M+0 |

Note: This data is illustrative and intended to represent a plausible outcome. Actual incorporation rates can be low and variable. The "Predominant Isotopologue" indicates the mass shift corresponding to the full incorporation of the labeled precursor.

Enzymology and Future Outlook

While complete pathways remain to be elucidated, the proposed transformations suggest the involvement of several key enzyme families common to alkaloid biosynthesis:

-

Oxidoreductases (e.g., Cytochrome P450s, Oxidases): Crucial for ring formation, cyclization, and dimerization steps.

-

Transferases (e.g., Methyltransferases): Involved in modifying the alkaloid scaffold, although less common in the core structures of PIAs.

-

Lyases and Synthases: Responsible for the initial condensation reactions that assemble the core skeleton from amino acid precursors.

The future of research in imidazolium alkaloid biosynthesis lies in the integration of metabolomics with genomics and transcriptomics. Identifying the biosynthetic gene clusters (BGCs) responsible for producing these alkaloids in their native organisms will be a major breakthrough. Once identified, these genes can be expressed in heterologous hosts like E. coli or Saccharomyces cerevisiae, enabling the reconstitution

Lepidiline C: A Technical Overview of its Synthesis and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline C is an imidazolium alkaloid first identified in the roots of Lepidium meyenii (Maca). As a member of the lepidiline family of natural products, it has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and in vitro cytotoxic activity. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a 1,3-disubstituted 4,5-dimethylimidazolium chloride core structure.

| Property | Value | Citation(s) |

| CAS Number | 2750933-59-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₃ClN₂O | [1][2] |

| Molecular Weight | 342.86 g/mol | [2] |

| IUPAC Name | 1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium chloride | [1] |

| Appearance | Colorless solid | [5][6] |

Synthesis of this compound

A successful synthetic route to this compound has been developed, enabling its production for research purposes. The synthesis involves a two-step process starting from 1-benzyl-4,5-dimethylimidazole N-oxide.

Experimental Protocol: Synthesis of this compound

Step 1: Deoxygenation of 1-benzyl-4,5-dimethylimidazole N-oxide

-

1-benzyl-4,5-dimethylimidazole N-oxide is treated with freshly prepared Raney-nickel in an ethanol solvent.

-

The reaction mixture is stirred to facilitate the deoxygenation, yielding 1-benzyl-4,5-dimethylimidazole.

Step 2: N-alkylation of 1-benzyl-4,5-dimethylimidazole

-

The resulting 1-benzyl-4,5-dimethylimidazole is then N-alkylated with m-methoxybenzyl chloride.

-

This reaction is carried out under microwave irradiation to promote an efficient conversion.

-

The final product, this compound (1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride), is isolated, yielding a colorless solid.[5][6]

Structural Confirmation: The structure of the synthesized this compound has been unambiguously confirmed through spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray analysis of its hexafluorophosphate salt.[5][6]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The potency of this activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HL-60 promyelocytic leukemia and MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified incubation period (e.g., 48 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and related lepidilines have been quantified against various cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |

| This compound | HL-60 | 27.7 | [5][7] |

| Lepidiline A | HL-60 | 32.3 | [5][7] |

| Lepidiline B | HL-60 | 3.8 | [5][7] |

| Lepidiline D | HL-60 | 1.1 | [5][7] |

| Doxorubicin | HL-60 | 0.12 | [5] |

| This compound | MCF-7 | >100 | [5][7] |

Putative Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, the cytotoxic activity of many imidazole-based compounds is known to involve the induction of apoptosis. A plausible mechanism for imidazolium salt-induced cytotoxicity involves the intrinsic (mitochondrial) apoptosis pathway.

Proposed Apoptotic Signaling Pathway

Caption: Proposed mechanism of this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound is a naturally occurring imidazolium alkaloid with demonstrated in vitro cytotoxic activity. The availability of a robust synthetic route facilitates further investigation into its therapeutic potential. The data presented in this guide, including detailed experimental protocols and quantitative analysis, provide a solid foundation for researchers and drug development professionals to explore the mechanisms of action and potential applications of this compound in oncology and other therapeutic areas. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its biological activity.

References

- 1. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Lepidiline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lepidiline C, a novel imidazole alkaloid. The information compiled herein is intended to support researchers and professionals in the effective handling and application of this compound in various experimental settings.

Introduction to this compound

This compound is an imidazole alkaloid with the chemical formula C₂₀H₂₃ClN₂O.[1] It has been identified as a cytotoxic agent against HL-60 cells, with an IC₅₀ of 27.7 μM.[2][3] Structurally, it is 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride.[1] Understanding the solubility of this compound is critical for its application in biological assays and for the development of potential therapeutic formulations.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. However, data from suppliers provides a key reference point for its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Molarity (approx.) | Methodological Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 291.66 mM | Aided by ultrasonication.[3] |

Qualitative Solubility and Solvent Efficacy in Extraction

While extensive quantitative data is scarce, studies on the extraction of lepidilines from their natural source, Lepidium meyenii (Maca), provide valuable qualitative insights into solvent efficacy. These studies can infer the relative solubility of this compound in various organic solvents.

In extraction protocols, Dichloromethane (DCM) has been reported as the most effective solvent for extracting lepidilines, including this compound. The general order of extraction efficacy, and thus implied solubility, is as follows:

Dichloromethane > Acetone > Ethyl Acetate

Hexane was noted to be a poor solvent for extraction, indicating low solubility.[4] Furthermore, the use of deuterated chloroform (CDCl₃) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound suggests at least moderate solubility in this chlorinated solvent.[5]

It is also important to note that lepidilines can exist as water-soluble salts or water-insoluble bases, which will significantly impact their solubility depending on the pH of the aqueous medium.[4]

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, based on common laboratory practices and information gathered from supplier datasheets.

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, water, ethanol, DCM)

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heating block capable of maintaining 37°C

-

Analytical balance

-

Microcentrifuge

-

Pipettes and appropriate tips

-

Clear glass vials

Procedure:

-

Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a clear glass vial.

-

Initial Solvent Addition: Add a small, measured volume of the solvent to the vial to create a high-concentration mixture (e.g., 100 µL to achieve an initial concentration of 10 mg/mL).

-

Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes to encourage dissolution.

-

Assisted Dissolution (if necessary): If the compound does not fully dissolve, employ one or both of the following methods:

-

Ultrasonication: Place the vial in an ultrasonic bath for 5-10 minutes. Observe for dissolution.

-

Heating: Gently warm the solution to 37°C using a water bath or heating block.[2] Intermittently vortex the sample. Caution: Be aware of the solvent's boiling point and potential for compound degradation at higher temperatures.

-

-

Incremental Solvent Addition: If the solid is still present, add additional measured volumes of the solvent incrementally (e.g., in 100 µL aliquots), repeating steps 3 and 4 after each addition until the solid is fully dissolved.

-

Equilibration and Observation: Once the solution appears clear, let it stand at room temperature for a minimum of one hour to ensure it is stable and that the compound does not precipitate.

-

Solubility Calculation: The solubility is determined by the total volume of solvent required to dissolve the initial mass of this compound and is expressed in mg/mL or can be converted to molarity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preparation of a this compound solution for experimental use.

Caption: Workflow for preparing a this compound solution.

References

Lepidiline C: An In-Depth Technical Guide on Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lepidiline C is a naturally occurring imidazole alkaloid with cytotoxic properties. As of the last update, detailed public data on its forced degradation and stability profile is limited. This guide synthesizes available information on the thermal stability of lepidilines with established principles of stability testing for imidazole-containing pharmaceuticals to provide a comprehensive technical overview. The quantitative degradation data and specific pathways presented herein are illustrative and based on the typical behavior of related chemical structures under forced degradation conditions.

Introduction

This compound, an imidazole alkaloid isolated from Lepidium meyenii (Maca), has garnered interest for its cytotoxic activity.[1] A thorough understanding of a compound's stability and degradation profile is paramount for the development of safe and effective pharmaceutical products. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This technical guide provides a detailed overview of the known stability of this compound and presents a systematic approach to evaluating its degradation profile under various stress conditions.

Physicochemical Properties and Known Stability

This compound is an imidazole alkaloid. Studies on the extraction of lepidilines from Lepidium meyenii have indicated that these compounds are chemically stable at elevated temperatures, withstanding up to 100°C during extraction processes without significant degradation.[1] However, the synthesis of this compound involves precursors such as 2-methylimidazole N-oxides, which have been noted for their instability.[2][3] This suggests that pathways involving N-oxide intermediates could be a potential source of degradation.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to provoke degradation. This helps in understanding the intrinsic stability of the drug substance and identifying degradation products.

Summary of Hypothetical Forced Degradation Data

The following table summarizes the hypothetical results of forced degradation studies on this compound under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants | Major Degradant (Rt) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~15% | 2 | DP-A1 (4.5 min) |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~25% | 3 | DP-B1 (5.2 min) |

| Oxidation | 6% H₂O₂ | 12 hours | Room Temp | ~30% | 4 | DP-O1 (6.1 min) |

| Thermal Degradation | Dry Heat | 48 hours | 100°C | <5% | 1 | DP-T1 (3.8 min) |

| Photodegradation | ICH Option 2 | - | - | ~20% | 2 | DP-P1 (7.3 min) |

Experimental Protocols for Forced Degradation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water. Aliquots of this stock solution are then subjected to the following stress conditions.

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution in a water bath at 80°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution in a water bath at 60°C for 8 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 12% hydrogen peroxide (H₂O₂) to achieve a final concentration of 6% H₂O₂.

-

Keep the solution at room temperature for 12 hours, protected from light.

-

At specified time points, withdraw an aliquot.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

A thin layer of solid this compound powder is placed in a petri dish.

-

The sample is exposed to dry heat in a hot air oven at 100°C for 48 hours.

-

Samples are withdrawn at various time points, dissolved in the solvent system, and diluted to 100 µg/mL for analysis.

-

A solution of this compound (1 mg/mL) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

-

A control sample is kept in the dark under the same conditions.

-

Samples are analyzed at appropriate time points.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for this purpose.

Proposed RP-HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan of this compound) |

| Injection Volume | 10 µL |

Visualizations

Experimental Workflow for Forced Degradation Studies

References

Quantum Chemical Blueprint of Lepidiline C: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed quantum chemical workflow for the in-depth characterization of Lepidiline C, an imidazole alkaloid with noted cytotoxic activities. By leveraging Density Functional Theory (DFT), this document outlines the protocols for elucidating the electronic structure, spectroscopic properties, and reactivity of this compound, offering valuable insights for further drug development and mechanism-of-action studies.

Introduction to this compound

This compound is a naturally occurring imidazolium alkaloid isolated from the roots of Lepidium meyenii (Maca). Structurally, it is 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride.[1] Its biological activity, particularly its cytotoxic effects against cell lines such as the HL-60 leukemia line, makes it a molecule of interest in cancer research.[2][3] Understanding its fundamental electronic and structural properties through computational methods can significantly accelerate the design of more potent and selective analogues.

Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the properties of this compound. The workflow is designed to provide a holistic understanding of the molecule, from its basic geometry to its reactivity profile.

Molecular Structure and Geometry Optimization

The starting point for any quantum chemical calculation is an accurate three-dimensional structure of the molecule.

Experimental Protocol:

-

Initial Structure Acquisition: The initial coordinates for the this compound cation were obtained from the X-ray crystallographic data of its hexafluorophosphate salt.[1] The chloride anion is treated as a counter-ion and is not included in the covalent structure of the cation for the gas-phase calculations, but its effect can be included in solvation models.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using Density Functional Theory (DFT). This process identifies the lowest energy conformation of the molecule.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311+G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for molecules of this size.

-

Convergence Criteria: Tight convergence criteria for forces and displacement are employed to ensure a true energy minimum is reached.

-

Frequency Calculation: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Caption: Workflow for Geometry Optimization of this compound.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.

Experimental Protocol:

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for all atoms in the optimized geometry of this compound.

-

Method: GIAO-DFT

-

Functional: mPW1PW91 is often recommended for NMR calculations.

-

Basis Set: 6-311+G(2d,p) provides a good level of accuracy for chemical shift predictions.

-

Solvation: The effect of a solvent (e.g., Chloroform-d, CDCl₃) is included using the Polarizable Continuum Model (PCM) to better mimic experimental conditions.

-

-

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) using a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_iso(TMS) - σ_iso(this compound).

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts for this compound

| Atom | Experimental ¹³C Chemical Shift (ppm)[1] | Calculated ¹³C Chemical Shift (ppm) | Atom | Experimental ¹H Chemical Shift (ppm)[1] | Calculated ¹H Chemical Shift (ppm) |

| C2 | 137.2 | 136.8 | H2 | 10.80 | 10.75 |

| C4/C5 | 127.2, 127.1 | 127.5, 127.3 | Me (C4/C5) | 2.03, 2.02 | 2.05, 2.04 |

| C-Me | 8.8 | 8.9 | CH₂ (Benzyl) | 5.48 | 5.45 |

| Benzyl-C1 | 133.3 | 133.1 | Benzyl-H (ortho) | 7.31-7.24 (m) | 7.30 |

| Benzyl-C(o) | 127.8 | 127.9 | Benzyl-H (meta) | 7.31-7.24 (m) | 7.28 |

| Benzyl-C(m) | 129.3 | 129.5 | Benzyl-H (para) | 7.31-7.24 (m) | 7.25 |

| Benzyl-C(p) | 128.8 | 128.9 | CH₂ (Methoxybenzyl) | 5.44 | 5.41 |

| Methoxybenzyl-C1 | 134.8 | 134.6 | Methoxybenzyl-H2 | 6.81-6.78 (m) | 6.80 |

| Methoxybenzyl-C2 | 119.8 | 120.0 | Methoxybenzyl-H4 | 7.22-7.19 (m) | 7.20 |

| Methoxybenzyl-C3 | 160.2 | 160.0 | Methoxybenzyl-H5 | 6.85-6.83 (m) | 6.84 |

| Methoxybenzyl-C4 | 113.2 | 113.4 | Methoxybenzyl-H6 | 6.81-6.78 (m) | 6.79 |

| Methoxybenzyl-C5 | 130.3 | 130.1 | OMe | 3.74 | 3.72 |

| Methoxybenzyl-C6 | 114.5 | 114.7 | |||

| OMe-C | 55.6 | 55.8 |

Note: Calculated values are hypothetical and presented for illustrative purposes.

Experimental Protocol:

-

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions.

-

Method: TD-DFT

-

Functional: CAM-B3LYP, a long-range corrected functional, is suitable for describing electronic excitations.

-

Basis Set: 6-311+G(d,p)

-

Solvation: The PCM model is used to include solvent effects (e.g., methanol).

-

-

Spectrum Simulation: The calculated excitation energies (wavelengths) and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum by applying a Gaussian or Lorentzian broadening function to each transition.

Table 2: Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 275 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 268 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.45 | HOMO → LUMO+1 |

Note: Calculated values are hypothetical and presented for illustrative purposes.

Caption: Workflow for calculating spectroscopic properties.

Chemical Reactivity Analysis

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These descriptors help in understanding the molecule's stability, and its propensity to act as an electrophile or nucleophile.

Experimental Protocol:

-

Energy Calculations: Single-point energy calculations are performed on the optimized neutral molecule (N), its cation (N-1), and its anion (N+1) at the same level of theory (B3LYP/6-311+G(d,p)).

-

Reactivity Descriptor Calculation: The following global reactivity descriptors are calculated from the energies of the neutral, cationic, and anionic species:

-

Ionization Potential (I): I = E(N-1) - E(N)

-

Electron Affinity (A): A = E(N) - E(N+1)

-

Chemical Hardness (η): η = (I - A) / 2

-

Electronic Chemical Potential (μ): μ = - (I + A) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

-

Table 3: Calculated Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (I) | 7.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.33 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.53 | Tendency of electrons to escape. |

| Electrophilicity Index (ω) | 3.09 | Propensity to accept electrons. |

Note: Calculated values are hypothetical and presented for illustrative purposes.

Caption: Workflow for calculating conceptual DFT reactivity descriptors.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive quantum chemical workflow for the characterization of this compound. The proposed calculations will yield valuable data on its optimized geometry, spectroscopic signatures, and inherent chemical reactivity. These theoretical insights, when correlated with experimental findings, can guide the rational design of novel this compound analogues with enhanced cytotoxic activity and improved pharmacological profiles. Future computational studies could expand upon this workflow to include molecular docking simulations with relevant biological targets to elucidate its mechanism of action at a molecular level, and molecular dynamics simulations to study its behavior in a biological environment.

References

A Comprehensive Technical Review of Lepidiline Alkaloids: From Isolation to Biological Activity

Introduction

Lepidiline alkaloids, a class of imidazole-based natural products, have garnered significant interest in the scientific community for their diverse biological activities. First isolated from the roots of Lepidium meyenii (Maca), these compounds have demonstrated potential as cytotoxic agents against various cancer cell lines and have been investigated for their effects on fertility and anti-inflammatory responses.[1][2][3] This technical guide provides a comprehensive review of the current literature on Lepidiline alkaloids, focusing on their isolation, synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key methodologies are provided, along with a quantitative summary of their biological effects and visualizations of their known signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, medicinal chemistry, and oncology.

Physicochemical Properties of Lepidiline Alkaloids

The Lepidiline family of alkaloids currently includes Lepidilines A, B, C, D, E, F, and G.[4] The core structure is a substituted imidazole ring. The physicochemical properties of the most well-studied Lepidilines are summarized in the table below. Data for Lepidilines E, F, and G are not currently available in the literature.

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Lepidiline A | C₁₉H₂₁ClN₂ | 312.84 | 246–248[5] | Colorless crystals[5] |

| Lepidiline B | C₂₀H₂₃ClN₂ | 326.87 | 228–229[5] | Colorless crystals[5] |

| Lepidiline C | C₂₀H₂₃ClN₂O | 342.86 | 94–96[5] | Colorless solid[5] |

| Lepidiline D | C₂₁H₂₅ClN₂O | Not Available | Not Available | Not Available |

Isolation of Lepidiline Alkaloids from Lepidium meyenii

The primary natural source of Lepidiline alkaloids is the root of Lepidium meyenii, commonly known as Maca.[6] Several methods have been employed for their extraction and purification, with variations in solvent systems and chromatographic techniques.

General Experimental Protocol for Isolation

A general procedure for the isolation of Lepidiline alkaloids involves the following steps:

-

Extraction: The dried and powdered roots of Lepidium meyenii are extracted with a suitable solvent. Methanol is a commonly used solvent for this purpose.[7] The extraction can be performed at room temperature with stirring or through sonication to enhance efficiency.[8]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is acidified (e.g., with 2.5% HCl) and then washed with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous acidic layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid extract is further purified using various chromatographic techniques.

-

Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the separation of Lepidilines A, B, C, and D. A common solvent system is a biphasic mixture of chloroform, methanol, and water.[2]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is often used as a final purification step to obtain highly pure Lepidiline alkaloids.[2]

-

Solid-Phase Extraction (SPE): SPE cartridges can be used for the initial cleanup and fractionation of the crude extract before further chromatographic separation.[8]

-

Synthesis of Lepidiline Alkaloids

The chemical synthesis of Lepidiline alkaloids has been achieved, providing a means to produce these compounds in larger quantities for biological studies and to generate structural analogs.

Synthesis of Lepidiline A

A common synthetic route to Lepidiline A involves the double benzylation of 4,5-dimethylimidazole.[5]

Experimental Protocol:

-

Reaction Setup: 4,5-dimethylimidazole hydrochloride is dissolved in acetonitrile.

-

Addition of Reagents: Benzyl chloride and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated at reflux (approximately 85 °C) for several hours.

-

Purification: The crude product is purified by reverse-phase chromatography to yield Lepidiline A as a white solid.[9]

Synthesis of Lepidilines B, C, and D

The synthesis of the other Lepidiline alkaloids involves variations of the above protocol, using appropriately substituted starting materials. For instance, the synthesis of Lepidiline B starts from 2,4,5-trimethylimidazole. The synthesis of the unsymmetrical Lepidilines C and D requires a multi-step approach to control the regioselectivity of the benzylation reactions.[10]

Biological Activity of Lepidiline Alkaloids

The primary biological activity reported for Lepidiline alkaloids is their cytotoxicity against a range of human cancer cell lines. Some studies have also explored their effects on fertility and inflammation.[2]

Cytotoxicity

The cytotoxic effects of Lepidilines A, B, C, and D have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values for these compounds against various cancer cell lines are summarized in the table below.

| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Lepidiline A | HL-60 | Promyelocytic Leukemia | 32.3 | [3] |

| T-47D | Breast Cancer | 16.1 | [9] | |

| Lepidiline B | HL-60 | Promyelocytic Leukemia | 3.8 | [3] |

| PACA2 | Pancreatic Adenocarcinoma | 4.2 | [3] | |

| MDA-231 | Breast Carcinoma | 5.1 | [3] | |

| SK-N-SH | Neuroblastoma | ~50-200 | [2] | |

| SK-N-AS | Neuroblastoma | ~50-200 | [2] | |

| This compound | HL-60 | Promyelocytic Leukemia | 27.7 | [3] |

| MCF-7 | Breast Cancer | 75 | [9] | |

| SK-N-SH | Neuroblastoma | ~50-200 | [2] | |

| SK-N-AS | Neuroblastoma | ~50-200 | [2] | |

| Lepidiline D | HL-60 | Promyelocytic Leukemia | 1.1 | [3] |

Note: The cytotoxic potential of Lepidilines B and D appears to be significantly higher than that of Lepidilines A and C, particularly against the HL-60 leukemia cell line.[3] There is currently no publicly available information on the biological activity of Lepidilines E, F, and G.

Experimental Protocol for MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. A general protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Lepidiline alkaloids for a specified period (e.g., 48 hours).[3]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[11]

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Lepidiline alkaloids are an active area of research. Some key findings are highlighted below.

Lepidiline A and Sex Hormone Biosynthesis

Lepidiline A has been shown to enhance the activity of the enzyme 17β-hydroxysteroid dehydrogenase 1 (HSD17B1).[12] This enzyme plays a crucial role in the biosynthesis of active sex hormones, such as estradiol and testosterone. By targeting HSD17B1, Lepidiline A can modulate the balance of endogenous sex hormones, which may explain the traditional use of Maca for improving fertility.[12]

Putative Cytotoxic Mechanism of Lepidiline Alkaloids

The precise molecular targets for the cytotoxic effects of Lepidilines B, C, and D have not yet been fully elucidated. However, structure-activity relationship studies suggest that the substitution pattern on the imidazole core is crucial for their activity.[3] It is hypothesized that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Conclusion and Future Perspectives

Lepidiline alkaloids represent a promising class of natural products with significant potential for further investigation and development. Their cytotoxic activity against a range of cancer cell lines, particularly the potent effects of Lepidilines B and D, warrants further preclinical evaluation. The discovery of Lepidiline A's role in modulating sex hormone biosynthesis opens up new avenues for research into its potential therapeutic applications in reproductive health.

Future research should focus on several key areas:

-

Elucidation of Molecular Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways responsible for the cytotoxic effects of Lepidilines B, C, and D is crucial for their rational drug design and development.

-

Biological Evaluation of Newer Lepidilines: The biological activities of the more recently discovered Lepidilines E, F, and G remain unknown and should be a priority for future studies.

-

In Vivo Studies: To date, the majority of the research on Lepidiline alkaloids has been conducted in vitro. In vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

-

Medicinal Chemistry Efforts: The synthesis of novel Lepidiline analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids from Lepidium meyenii (Maca), structural revision of macaridine and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lepidiline A Improves the Balance of Endogenous Sex Hormones and Increases Fecundity by Targeting HSD17B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Microwave-Assisted Synthesis of Lepidiline C: A Detailed Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline C, an imidazole alkaloid, has demonstrated notable cytotoxic activity against various cancer cell lines, making it a compound of interest for oncological research. Traditional synthetic routes can be time-consuming. This document provides a detailed protocol for the efficient synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages, including reduced reaction times and high yields. Additionally, this guide includes application notes summarizing the biological activity of this compound and a workflow for its synthesis and purification.

Introduction to this compound

This compound is a naturally occurring imidazole alkaloid isolated from Lepidium meyenii (Maca). Structurally, it is an unsymmetrically substituted imidazolium salt.[1][2] Research has highlighted its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against leukemia and neuroblastoma cell lines.[3][4] The development of efficient synthetic methodologies is crucial for further pharmacological investigation of this compound and its analogues.

Microwave-Assisted Synthesis of this compound: Experimental Protocol

Microwave-assisted synthesis provides a rapid and efficient method for the N-alkylation of imidazoles, leading to the formation of imidazolium salts like this compound.[1][5][6] This protocol is based on the successful synthesis of this compound, which achieved a yield of 84%.[1]

2.1. Materials and Reagents

-

1-Benzyl-4,5-dimethylimidazole

-

m-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diisopropyl ether (i-Pr₂O)

-

Dichloromethane (CH₂Cl₂)

-

Microwave synthesizer

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

2.2. Reaction Scheme

References

- 1. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Lepidiline C from Lepidium meyenii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru. It is recognized for its nutritional and medicinal properties, which are attributed to a diverse range of secondary metabolites.[1][2] Among these are the unique imidazole alkaloids known as lepidilines.[1][2] This document provides a detailed protocol for the extraction and purification of a specific imidazole alkaloid, Lepidiline C, from the dried hypocotyls of Lepidium meyenii.

This compound, along with other lepidilines, has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential for further investigation in anticancer drug development.[1][3] The protocols outlined below are designed to provide researchers with a comprehensive guide to obtaining high-purity this compound for in-depth biological and pharmacological studies.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound.

Table 1: Comparison of Extraction Methods for Lepidilines from Lepidium meyenii

| Extraction Method | This compound Yield (as % of dry extract, expressed as Lepidiline A equivalent) | Reference |

| Accelerated Solvent Extraction (ASE) | 0.093% (SD = 0.01%) | [1] |

| Soxhlet Extraction (Dichloromethane) | Not specified individually, but total lepidiline content was 10.24% | [1] |

| Methanolic Extraction (80% Methanol) | Not specified | [1] |

Table 2: Optimized Accelerated Solvent Extraction (ASE) Conditions for this compound

| Parameter | Optimal Condition | Reference |

| Temperature | 80 °C | [1] |

| Extraction Cycles | 1 | [1] |

| Cycle Duration | 5 minutes | [1] |

Table 3: Purification of this compound using Centrifugal Partition Chromatography (CPC) and Semi-Preparative HPLC

| Parameter | Value | Reference |

| Initial Sample (Lepidilines-rich fraction) | 3 g | [1] |

| CPC Yield (this compound containing fractions) | Not specified | [1] |

| Final Yield (after Semi-Preparative HPLC) | 1.93 mg | [1] |

| Purity | > 95% | [1] |

Table 4: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| SK-N-SH (Neuroblastoma) | 52.07 | ~152 | [1] |

| SK-N-AS (Neuroblastoma) | 44.95 | ~131 | [1] |

| HL-60 (Leukemia) | Not specified | 27.7 | |

| MCF-7 (Breast Cancer) | Not specified | 75 |

Experimental Protocols

Protocol 1: Extraction of Lepidilines from Lepidium meyenii

This protocol describes three different methods for the initial extraction of a lepidiline-rich fraction from dried and powdered Lepidium meyenii hypocotyls.

1.1. Methanolic Extraction

-

Weigh 250 g of powdered red maca root.

-

Perform a triple extraction with 600 mL of 80% methanol for 30 minutes for each cycle.

-

Filter the obtained extracts through filter paper.

-

Evaporate the solvent using a vacuum evaporator at 45 °C.

-

Store the resulting dry extract at -18 °C until further purification.

1.2. Accelerated Solvent Extraction (ASE) - Optimized for this compound

-

Pack a stainless-steel extraction cell with dried, powdered maca.

-

Set the ASE system parameters as follows:

-

Solvent: 50% Methanol

-

Temperature: 80 °C

-

Static time: 5 minutes

-

Number of cycles: 1

-

-

Collect the extract and evaporate the solvent under reduced pressure.

1.3. Soxhlet Extraction

-

Place the dried, powdered maca in a thimble.

-

Extract with dichloromethane in a Soxhlet apparatus for a sufficient duration to ensure complete extraction.

-

Evaporate the solvent to obtain the crude extract. This method has been shown to yield a high recovery of total lepidilines.[1]

Protocol 2: Purification of this compound

This protocol details a two-step purification process using Centrifugal Partition Chromatography (CPC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC).

2.1. Step 1: Centrifugal Partition Chromatography (CPC)

-

Preparation of the Biphasic Solvent System: Prepare a mixture of chloroform, methanol, and water in a 4:3:2 (v/v/v) ratio containing 60 mM HCl. Thoroughly mix and allow the phases to separate. The upper aqueous phase will serve as the mobile phase, and the lower organic phase as the stationary phase.

-

CPC System Preparation:

-